molecular formula C19H14ClFN2O2 B2401052 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide CAS No. 946353-33-9

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide

Cat. No. B2401052
CAS RN: 946353-33-9
M. Wt: 356.78
InChI Key: NLQLWQWULVUSAX-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors have been extensively studied for their potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.

Mechanism of Action

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide inhibits the activity of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide by binding to their active site and preventing them from removing acetyl groups from histones. This leads to an increase in the acetylation levels of histones, which can alter gene expression patterns. The exact mechanism of action of HDAC inhibitors is not fully understood, but it is thought to involve changes in chromatin structure, alterations in transcription factor activity, and changes in the expression of non-coding RNAs.
Biochemical and Physiological Effects
1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It can also modulate the immune system by affecting the function of immune cells such as T cells and dendritic cells. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide, which makes it a valuable tool for studying the role of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide in gene expression and disease. It is also relatively easy to synthesize and has good stability, which makes it suitable for use in long-term experiments. However, it also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, it can have off-target effects on other enzymes and proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide. One area of interest is in developing more potent and selective HDAC inhibitors that can be used for therapeutic applications. Another area of interest is in understanding the mechanisms of action of HDAC inhibitors and how they affect gene expression and disease. Finally, there is a need for more studies on the safety and toxicity of HDAC inhibitors, particularly in long-term use and in combination with other drugs.

Synthesis Methods

The synthesis of 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide involves a multi-step process that requires expertise in organic chemistry. The starting material is 3-chloro-4-fluoroaniline, which is reacted with benzyl chloroformate to form the benzyl carbamate derivative. The benzyl carbamate derivative is then reacted with 2-pyridinecarboxylic acid to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which are involved in packaging DNA into chromatin. HDAC inhibitors, such as 1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide, can restore the acetylation levels of histones, leading to changes in gene expression that can have therapeutic effects.

properties

IUPAC Name

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-16-11-14(8-9-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQLWQWULVUSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(3-chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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